6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
Beschreibung
The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine derivative featuring a piperazine moiety substituted at position 6 and an N-(4-methylphenyl) group at position 2. The piperazine ring is further functionalized with a 2-chloro-4-nitrobenzoyl group, introducing strong electron-withdrawing properties. The molecular formula is C₂₂H₂₁ClN₆O₃, with a monoisotopic mass of approximately 476.14 g/mol (calculated from and ).
Key structural features include:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
- Piperazine substitution: Enhances solubility and provides a site for further derivatization.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-15-2-4-16(5-3-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(30)18-7-6-17(29(31)32)14-19(18)23/h2-9,14H,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQIKNZOWYIZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazine core, a piperazine moiety, and a chloro-nitrobenzoyl group. The synthesis typically involves several steps, including the formation of the benzoyl chloride derivative, acylation with piperazine, and subsequent reactions to yield the final product.
Synthetic Route Overview
- Formation of 2-chloro-4-nitrobenzoyl chloride : Reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.
- Acylation of Piperazine : Reaction with piperazine in the presence of a base (e.g., triethylamine).
- Final Compound Formation : Further reaction with appropriate acyl chlorides to achieve the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted that similar nitrobenzamide derivatives exhibit potent antimicrobial activity. For example, compounds with structural similarities have demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Nitrobenzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Both Pathogens |
Antidiabetic Potential
In silico studies have shown that related compounds exhibit inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These findings suggest potential antidiabetic applications for the compound . Docking simulations revealed favorable interactions at active sites of these enzymes, indicating a promising therapeutic profile.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various nitrobenzamide derivatives for their antimicrobial properties. The results indicated that modifications in the piperazine structure could enhance activity against specific bacterial strains .
- Antidiabetic Activity : Research on similar compounds demonstrated their ability to activate glucokinase, which plays a crucial role in glucose homeostasis. The most active derivatives showed low toxicity profiles and fulfilled Lipinski's rule of five, indicating good drug-like properties .
- Molecular Docking Studies : Advanced molecular modeling techniques have been employed to predict the binding affinities of these compounds to their biological targets. The stability of ligand-protein complexes was confirmed through molecular dynamics simulations, further validating their potential as therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine ()
- Molecular Formula : C₁₅H₁₉N₅
- Key Differences : Lacks the 2-chloro-4-nitrobenzoyl group on the piperazine.
- Implications : The absence of the electron-withdrawing benzoyl group likely reduces metabolic stability and binding affinity to targets sensitive to nitro groups.
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine ()
- Molecular Formula : C₁₈H₁₈ClN₅O₂
- Key Differences : Features a benzylidene imine instead of a benzoyl group.
- Implications : The imine group may confer different reactivity and hydrogen-bonding capabilities compared to the amide linkage in the target compound .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine ()
- Molecular Formula : C₁₉H₂₄N₆O₅S
- Key Differences : Replaces benzoyl with a sulfonyl group and includes a tetrahydrofuran-derived substituent.
- Implications : The sulfonyl group enhances polarity and may improve aqueous solubility compared to the benzoyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
